molecular formula C16H21BrO3 B1293355 3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-72-3

3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No.: B1293355
CAS No.: 898785-72-3
M. Wt: 341.24 g/mol
InChI Key: ILAGKRUYPSLJFZ-UHFFFAOYSA-N
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Description

3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898785-70-1) is a specialized butyrophenone derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C16H21BrO3 and a molecular weight of 341.24 g/mol, this compound features a bromoarene moiety and a 5,5-dimethyl-1,3-dioxane group, making it a versatile building block for pharmaceutical research . The butyrophenone core structure is historically prominent in the development of psychotropic agents, particularly antipsychotic drugs . Early first-generation antipsychotics, such as haloperidol, are butyrophenone derivatives that function primarily as dopamine D2 receptor antagonists . This compound serves as a key intermediate in the exploration of novel analogs aimed at improving efficacy and reducing neurological side effects like extrapyramidal symptoms (EPS) and tardive dyskinesia associated with earlier treatments . The bromine atom on the phenyl ring provides a reactive site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to generate a diverse array of compounds for structure-activity relationship (SAR) studies . Concurrently, the 5,5-dimethyl-1,3-dioxane group can act as a protected form of an aldehyde or ketone, offering strategic synthetic utility in multi-step organic synthesis . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO3/c1-16(2)10-19-15(20-11-16)8-4-7-14(18)12-5-3-6-13(17)9-12/h3,5-6,9,15H,4,7-8,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAGKRUYPSLJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645912
Record name 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-72-3
Record name 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The typical starting materials for synthesizing this compound include:

Reaction Conditions

The preparation involves several key reaction conditions:

  • Solvents : Commonly used solvents include dichloromethane or dimethylformamide (DMF), which facilitate the reaction.

  • Catalysts : Transition metal catalysts may be employed to enhance reaction efficiency, although some methods utilize catalyst-free approaches.

Synthetic Route

A proposed synthetic route involves the following steps:

  • Nucleophilic Substitution : The bromine atom in bromobutyrophenone is replaced by the dioxane moiety through nucleophilic substitution.

  • Recrystallization : The crude product is purified through recrystallization from suitable solvents like ethyl acetate or hexane.

  • Chromatographic Purification : To achieve high purity, column chromatography may be employed using silica gel or alumina with gradient elution techniques.

Analytical Techniques for Characterization

To confirm the structure and purity of this compound, various analytical techniques are utilized:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation:

  • ¹H NMR : Key peaks are observed for aromatic protons (typically between δ 6.5–7.5 ppm) and dioxane protons (δ 4.0–4.5 ppm).

  • ¹³C NMR : Provides insights into carbon environments within the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the identity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound, ensuring that it meets the required standards for further applications.

Comparative Analysis of Synthetic Routes

Different synthetic approaches can yield varying efficiencies and purities. Below is a comparative analysis of two common methods:

Method Key Features Yield Purity
Method A Utilizes transition metal catalysts Moderate High
Method B Catalyst-free grinding approach High Moderate

Chemical Reactions Analysis

Bromination and Substitution Reactions

The bromine atom at the 3'-position undergoes nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Ammonolysis : Reacting with amines (e.g., NH₃/EtOH) yields 3'-amino derivatives .
  • Hydrolysis : Aqueous NaOH at 80°C replaces Br with hydroxyl groups, though yields are moderate (~60%) .

Key Data :

Reaction Conditions Yield
Bromination via NBSNBS, benzoyl peroxide, CCl₄, 80°C91.2%
Substitution with NH₃NH₃/EtOH, 25°C, 8h78%

Ketone Reactivity

The butyrophenone ketone participates in classic carbonyl reactions:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .
  • Condensation : Reacts with hydroxylamine to form oximes under acidic conditions .

Example :
Butyrophenone+NH2OHOxime(pH 4 5,70C)\text{Butyrophenone}+\text{NH}_2\text{OH}\rightarrow \text{Oxime}\quad (\text{pH 4 5},70^\circ \text{C})

Dioxane Ring Stability and Ring-Opening

The 5,5-dimethyl-1,3-dioxane ring is stable under neutral conditions but undergoes hydrolysis in acidic media:

  • Acid-Catalyzed Hydrolysis : HCl (1M) at 60°C cleaves the dioxane ring to form a diol .
  • Thermal Stability : Decomposes above 160°C, releasing CO and formaldehyde .

Reaction Pathway :
Dioxane+H2OH+Diol+HCOOH\text{Dioxane}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Diol}+\text{HCOOH}

Industrial-Scale Production Insights

Optimized synthesis methods include:

  • Continuous Flow Reactors : Ensure consistent bromination and reduce side reactions.
  • Catalysts : Sodium propylate (NaOPr) improves transesterification efficiency during dioxane formation .

Process Data :

Parameter Optimal Value
Temperature110–160°C
SolventTriethylene glycol dimethyl ether
Reaction Time3–6 hours

Stability and Storage

  • Light Sensitivity : Degrades under UV light, necessitating amber glass storage .
  • Moisture Sensitivity : Hygroscopic; store under inert gas (N₂/Ar) .

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

    Drug Development: It is explored as a potential lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The bromine atom and the dioxane ring contribute to its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Differences

Compound Name Substituents Key Reactivity/Biological Activity Reference
3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone Br (3'), 5,5-dimethyl-dioxane High SNAr reactivity (78% yield with NH₃); dopamine receptor modulation
3'-Bromo-4'-chloro analog Br (3'), Cl (4') Enhanced halogen bonding; increased metabolic stability
2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone F (2',4') Higher blood-brain barrier permeability; CYP3A4 resistance
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butyrophenone No Br Lower SNAr reactivity; antioxidant properties

Key Insights :

  • Bromine’s electronegativity enhances SNAr reactivity compared to non-halogenated analogs .
  • Fluorine substituents improve CNS targeting due to increased lipophilicity .
  • Chlorine addition (as in the 3'-Br-4'-Cl analog) stabilizes halogen bonds in enzyme interactions .

Dioxane Ring Modifications

Table 2: Impact of Dioxane Substituents

Compound Name Dioxane Modification Stability/Reactivity Reference
This compound 5,5-Dimethyl Acid-stable (decomposes >160°C); resists ring-opening
4-(1,3-Dioxan-2-yl)butyrophenone No methyl groups Prone to acid hydrolysis (50% degradation in 1M HCl, 60°C)
5,5-Diethyl-1,3-dioxane analogs 5,5-Diethyl Increased steric hindrance; reduced coupling yields (~40%)

Key Insights :

  • 5,5-Dimethyl groups enhance thermal and acid stability compared to unsubstituted dioxanes .
  • Larger substituents (e.g., diethyl) reduce synthetic efficiency but may improve pharmacokinetics .

Key Insights :

  • The bromine-dioxane combination in the subject compound confers dual antiproliferative and dopaminergic activity .
  • Fluorinated analogs show metabolic stability but reduced potency in enzyme inhibition .

Biological Activity

3'-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone, a compound with the molecular formula C16H21BrO3 and a molecular weight of 353.25 g/mol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine substituent and a dioxane moiety that may influence its biological interactions. The structural representation is as follows:

  • Chemical Name : this compound
  • CAS Number : 24727813
  • PubChem ID : 24727813

Research indicates that compounds similar to this compound may act on various biological pathways. The presence of the butyrophenone structure suggests potential interactions with dopaminergic systems, possibly functioning as dopamine receptor antagonists or modulators.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that related butyrophenone derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds in this class have been reported to inhibit growth in breast and ovarian cancer cells with IC50 values ranging from 19.9 µM to 75.3 µM .
  • Neurotransmitter Modulation : The dioxane moiety may enhance the compound's ability to cross the blood-brain barrier, allowing it to modulate neurotransmitter levels. This is particularly relevant in the context of neuropsychiatric disorders where dopaminergic signaling plays a crucial role .

Case Studies

A study investigating the effects of similar compounds on neurotransmitter systems utilized positron emission tomography (PET) imaging to assess binding affinities and functional impacts. Results indicated significant alterations in dopamine receptor availability following treatment with butyrophenone derivatives .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)TBDDopamine Receptor Modulation
Analog AOVCAR-3 (Ovarian Cancer)75.3Antiproliferative
Analog BMCF-7 (Breast Cancer)19.9Antiproliferative

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3’-Bromo-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

  • Methodology :

  • Step 1 : Bromination of a precursor (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone) using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromine atom at the 3’ position. Reaction conditions (temperature, solvent) must be optimized to avoid over-bromination .
  • Step 2 : Coupling the 5,5-dimethyl-1,3-dioxane moiety via a mixed anhydride method. For example, react 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid with (R)-4-phenyl-2-oxazolidinone using pivaloyl chloride and triethylamine to form intermediates, followed by deprotection .
    • Key Data :
Reaction StepYield (%)Purity (HPLC)
Bromination65–75>95%
Dioxane Coupling50–60>90%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm the bromine position and dioxane ring integrity. Key signals: δ ~1.3 ppm (dimethyl groups), δ ~4.5–5.0 ppm (dioxane ring protons), and aromatic protons at δ ~7.0–8.0 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 341.04 (C₁₆H₂₀BrO₃).
  • XRD : Use SHELX programs (SHELXS/SHELXD for structure solution; SHELXL for refinement) to resolve crystallographic ambiguities .

Advanced Research Questions

Q. How does the 5,5-dimethyl-1,3-dioxane moiety influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology :

  • Perform kinetic studies comparing substitution rates with analogs lacking the dioxane group. Use polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaN₃, KCN).
  • Mechanistic Insight : The dioxane ring’s electron-donating effects stabilize transition states, enhancing reactivity at the carbonyl group. Bromine’s electronegativity directs substitution to the para position .
    • Data Example :
NucleophileRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
NaN₃2.5 × 10⁻³45.2
KCN1.8 × 10⁻³48.7

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Case Study 1 : If antimicrobial assays show variability (e.g., MIC values against E. coli ranging from 8–32 µg/mL), validate using standardized CLSI protocols. Control for solvent effects (DMSO vs. aqueous buffers) .
  • Case Study 2 : For conflicting enzyme inhibition results (e.g., COX-1 vs. COX-2 selectivity), use isoform-specific inhibitors in competitive assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with the dioxane and bromine groups .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • ADME Prediction : Use SwissADME to assess logP (~2.8), bioavailability (Lipinski score: 0), and blood-brain barrier permeability.
  • Docking Studies : Simulate interactions with CYP450 enzymes to predict metabolic stability. The dioxane ring reduces CYP3A4 binding compared to non-dioxane analogs .

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